{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is an organic compound that features a methoxy group, a trifluoroethoxy group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common approach is to start with the appropriate benzene derivative, such as 4-methoxybenzaldehyde. The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used
Scientific Research Applications
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-((2,2,2-trifluoroethoxy)methyl)benzaldehyde
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole
Uniqueness
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and trifluoroethoxy groups can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14F3NO2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
1-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H14F3NO2/c1-15-6-8-3-4-9(16-2)10(5-8)17-7-11(12,13)14/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
SLAXRSCJWHLDEC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OCC(F)(F)F |
Origin of Product |
United States |
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